6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Physicochemical property prediction Drug-likeness Permeability

This 6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is not a generic kinase scaffold. The ortho,ortho'-dichloro substitution creates a non-coplanar conformation, offering a distinct shape in the ATP-binding pocket compared to common 6-aryl or 6-alkyl analogs. This precise regioisomeric entity is crucial for SAR reproducibility; substituting a generic sulfonamide risks a potency drop of orders of magnitude. Procure the exact conformational isomer to validate binding free energy gains (predicted ΔΔG of -0.5 to -1.5 kcal/mol) and ensure freedom-to-operate advantages over existing composition-of-matter patent claims on more common 6-substituted derivatives.

Molecular Formula C12H9Cl2N3O2S
Molecular Weight 330.18
CAS No. 1705058-17-8
Cat. No. B2423595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
CAS1705058-17-8
Molecular FormulaC12H9Cl2N3O2S
Molecular Weight330.18
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C12H9Cl2N3O2S/c13-9-2-1-3-10(14)12(9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2
InChIKeyUGQYINPDHINVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((2,6-Dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1705058-17-8): A Selective N6-Sulfonylated Pyrrolopyrimidine Scaffold for Kinase Probe and Lead Optimization Programs


6-((2,6-Dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1705058-17-8) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class, a scaffold extensively exploited in kinase inhibitor drug discovery [1]. The compound features a 2,6-dichlorophenylsulfonyl group attached to the N6 position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core (PubChem CID 90587306; MW 330.2 g/mol; XLogP3-AA 1.7) [2]. This specific substitution pattern is structurally distinct from the more common 6-aryl or 6-alkyl derivatives, offering a unique conformational and electronic profile that influences target binding and ADME properties. As a research intermediate, it serves as a versatile starting point for generating focused libraries targeting ATP-binding pockets in kinases and other purine-utilizing enzymes.

Why a Generic N6-Sulfonyl Pyrrolo[3,4-d]pyrimidine Cannot Substitute for 6-((2,6-Dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1705058-17-8) in Structure-Activity-Relationship (SAR) Campaigns


In medicinal chemistry, even minor alterations to the N6 sulfonyl substituent on the pyrrolo[3,4-d]pyrimidine scaffold drastically modulate kinase inhibitory potency, selectivity, and cellular permeability [1]. The 2,6-dichlorophenyl group imparts a specific, non-coplanar conformation due to the ortho-chlorine atoms, which restricts rotational freedom and creates a distinct shape in the ATP-binding site compared to unsubstituted phenyl, 2-chlorophenyl, or 2,5-dichlorophenyl analogs [2]. Substituting with a generic sulfonamide risks losing favorable hydrophobic interactions and van der Waals contacts, potentially reducing potency by orders of magnitude and altering selectivity profiles against closely related kinases such as CLK, ERK, or ATR [3]. Therefore, consistent procurement of the exact regioisomeric and conformational entity is essential for SAR reproducibility.

Quantitative Differentiation Evidence for 6-((2,6-Dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1705058-17-8) Versus Closest Analogs


Predicted Lipophilicity and Hydrogen Bond Acceptor Capacity vs. Unsubstituted Phenylsulfonyl Analog

The 2,6-dichlorophenylsulfonyl analog (target compound) exhibits significantly higher calculated lipophilicity (XLogP3-AA = 1.7) and a distinct hydrogen bond acceptor count (5) compared to the unsubstituted phenylsulfonyl comparator 6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1448030-37-2; predicted XLogP3 ~0.8, HBA = 4). This 0.9 log-unit increase in predicted lipophilicity correlates with enhanced passive membrane permeability, a critical factor for intracellular kinase engagement [1].

Physicochemical property prediction Drug-likeness Permeability

Conformational Restriction and Rotatable Bond Count vs. 3-Chlorophenyl and 2,5-Dichlorophenyl Regioisomers

The 2,6-dichlorophenyl substitution creates a unique steric environment where both ortho positions are occupied by chlorine atoms. This results in a minimized number of effective rotatable bonds (2) and a restricted sulfonyl-phenyl dihedral angle compared to the 3-chlorophenyl analog 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1706157-00-7; rotatable bonds = 2 but with a different dihedral preference) and the 2,5-dichlorophenyl regioisomer (CAS 1705921-07-8; rotatable bonds = 2, but asymmetric substitution allows greater conformational flexibility) [1]. The symmetric ortho,ortho'-dichloro pattern in the target compound preorganizes the sulfonyl group in a near-orthogonal orientation relative to the phenyl ring, reducing the entropic penalty upon protein binding [2].

Molecular conformation Rotatable bonds Ligand preorganization

Topological Polar Surface Area (TPSA) Difference vs. Unsubstituted Phenylsulfonyl Analog

The target compound has a calculated TPSA of 71.5 Ų, which is identical to the unsubstituted phenylsulfonyl analog (both share the same sulfonamide core), but the increased molecular weight and chlorine-mediated polarizability yield a different balance between hydrophilicity and lipophilicity. This TPSA value falls within the favorable range (<90 Ų) for both oral absorption and blood-brain barrier penetration, while the ortho-chlorine atoms reduce the risk of rapid metabolic sulfonamide hydrolysis compared to unsubstituted or para-substituted analogs [1].

CNS penetration Oral bioavailability Physicochemical property

Procurement-Relevant Application Scenarios for 6-((2,6-Dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1705058-17-8)


Focused Kinase Inhibitor Library Synthesis Targeting ATR, CLK, or ERK Kinases

This compound serves as a key N6-functionalized intermediate for generating diversity-oriented libraries of pyrrolo[3,4-d]pyrimidine-based kinase inhibitors. The 2,6-dichlorophenylsulfonyl group is a privileged fragment for occupying the hydrophobic back pocket adjacent to the hinge region in ATR kinase (as demonstrated by the <10 nM IC50 activity of related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives [1]), and can be used as a starting point for further C2 and C4 derivatization to achieve low-nanomolar potency and selectivity against specific oncogenic kinases [2].

Structure-Activity Relationship (SAR) Studies on Sulfonyl Conformational Effects

The symmetrically congested 2,6-dichlorophenyl group allows medicinal chemists to systematically probe the role of ortho-substituent-mediated conformational restriction in kinase binding. By comparing the target compound head-to-head with the 2-chloro, 3-chloro, 2,5-dichloro, and unsubstituted phenylsulfonyl analogs, researchers can quantify the entropic and enthalpic contributions of the ortho,ortho'-dichloro pattern to binding free energy (predicted ΔΔG binding of -0.5 to -1.5 kcal/mol based on class-level inference from related sulfonamide series [3]). This SAR data is invaluable for rational optimization of lead compounds.

Chemical Probe Development for CLK4/HER2 Dual Inhibition in Metastatic Breast Cancer Models

Given the recently reported potent inhibitory activity of pyrrolopyrimidine derivatives against CLK4 and HER2 kinases in the nanomolar range [4], the 2,6-dichlorophenylsulfonyl analog offers a strategically differentiated starting point from the aniline-substituted derivatives described by Gries et al. (2025). The distinct sulfonamide-linked aryl group may confer improved metabolic stability and reduced hERG liability compared to aniline-linked analogs, making it an attractive alternative scaffold for chemical probe development programs targeting splicing kinase and growth factor receptor co-inhibition in breast cancer.

Patent-Evasive Lead Optimization with Freedom-to-Operate Advantages

The 2,6-dichlorophenylsulfonyl N6-substitution pattern is structurally distinct from the 6-aryl, 6-alkyl, and 6-acyl derivatives predominantly claimed in the pyrrolo[3,4-d]pyrimidine kinase inhibitor patent landscape (e.g., US9546173B2, CN114230572A). This structural differentiation provides a potential freedom-to-operate advantage for pharmaceutical companies seeking to develop novel kinase inhibitors that avoid existing composition-of-matter claims on more common 6-substituted pyrrolo[3,4-d]pyrimidine analogs [5].

Quote Request

Request a Quote for 6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.